
4'-Hydroxychalcone
Übersicht
Beschreibung
P-Cinnamoylphenol, also known as 4-Hydroxychalcone, is a chalcone metabolite with diverse biological activities. It is known for its anti-inflammatory and anti-angiogenic properties. This compound inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and activates bone morphogenetic protein (BMP) signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: P-Cinnamoylphenol can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of P-Cinnamoylphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: P-Cinnamoylphenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the hydroxyl group, which activates the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of P-Cinnamoylphenol
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Research has demonstrated that 4'-hydroxychalcone exhibits significant anti-inflammatory effects. A study found that it inhibits the TNFα-induced NF-κB pathway activation, which is crucial in mediating inflammatory responses. The inhibition occurs through a dose-dependent mechanism where 4-HC disrupts proteasome activity, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB subunits . This suggests that 4-HC may serve as a therapeutic agent in conditions characterized by chronic inflammation.
Chemoprevention
In vivo studies using ApcMin mice, a model for intestinal tumorigenesis, demonstrated that 4-HC significantly reduced the number and size of adenomas in the colon and small intestine . The treatment led to decreased proliferation markers and promoted apoptosis in adenomas, implicating the Wnt/β-catenin signaling pathway in its chemopreventive effects. This positions 4-HC as a promising candidate for preventing colorectal cancer.
Biotransformation and Production
The biotransformation of this compound has garnered attention for producing more bioactive derivatives. Recent studies have explored using deep eutectic solvents (DESs) for selective bioreduction processes to enhance the yield of dihydrochalcones from chalcones . This approach not only improves production efficiency but also aligns with sustainable practices in pharmaceutical development.
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in various studies, showcasing its ability to scavenge free radicals and mitigate oxidative stress . This activity contributes to its potential therapeutic applications in diseases where oxidative damage plays a significant role.
Summary Table of Applications
Wirkmechanismus
P-Cinnamoylphenol exerts its effects primarily through the inhibition of the NF-κB pathway and activation of BMP signaling. The compound interacts with specific molecular targets, including TNF-α-induced NF-κB pathway components and BMP receptors. This dual action helps in reducing inflammation and promoting bone formation .
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: Shares the cinnamoyl group but lacks the phenolic hydroxyl group.
Chalcone: The parent compound of P-Cinnamoylphenol, lacking the hydroxyl group on the aromatic ring.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and ring structures.
Uniqueness: P-Cinnamoylphenol is unique due to its specific combination of the cinnamoyl group and the phenolic hydroxyl group, which confer its distinctive biological activities, particularly its dual role in inhibiting NF-κB and activating BMP signaling .
Biologische Aktivität
4'-Hydroxychalcone (4-HC) is a naturally occurring compound with significant biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article explores the diverse biological effects of 4-HC, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the hydroxyl group at the 4' position is crucial for its biological activity.
Antioxidant Activity
Research has demonstrated that this compound possesses potent antioxidant properties. It has been shown to deplete glutathione (GSH) levels in hepatocytes, indicating its potential role in oxidative stress modulation. A study highlighted that treatment with 4-HC significantly increased reactive oxygen species (ROS) levels while impairing mitochondrial function in neuroblastoma cells . This dual action suggests that while it can act as an antioxidant, it may also induce oxidative stress under certain conditions.
Table 1: Antioxidant Activity of this compound
Study | Cell Type | Effect | Mechanism |
---|---|---|---|
SH-SY5Y Neuroblastoma | Increased ROS | Mitochondrial dysfunction | |
BV2 Macrophages | Reduced oxidative stress | Inhibition of NADPH oxidase |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. In BV2 microglial cells, 4-HC reduced lipopolysaccharide (LPS)-induced inflammatory responses by downregulating nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 2: Anti-inflammatory Effects of this compound
Study | Cell Type | Inflammatory Mediators Inhibited | Concentration |
---|---|---|---|
BV2 Microglia | TNF-α, IL-6, iNOS, COX-2 | Varies | |
Human Cells | NO Production | Varies |
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that combinations of 4-HC with conventional antibiotics like oxacillin can enhance antimicrobial efficacy. For instance, a study revealed that 4-HC significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against MRSA strains .
Anticancer Properties
Emerging evidence suggests that this compound has anticancer properties. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In combination with chemotherapeutic agents like cisplatin or doxorubicin, 4-HC has been shown to enhance cytotoxic effects on cancer cells more than either agent alone .
Table 3: Anticancer Activity of this compound
Study | Cancer Type | Effect | Mechanism |
---|---|---|---|
Neuroblastoma | Increased apoptosis | ROS elevation | |
Various Cancers | Enhanced cytotoxicity | Mitochondrial dysfunction |
Case Studies and Clinical Implications
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroblastoma Treatment : A study demonstrated that 4-HC treatment led to significant reductions in cell viability in neuroblastoma cells through ROS-mediated pathways .
- Combination Therapy : Research indicates that using 4-HC alongside conventional antibiotics can potentially overcome antibiotic resistance in pathogens like MRSA, suggesting a novel approach for treating resistant infections .
- Inflammatory Disorders : The anti-inflammatory properties of 4-HC position it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4'-Hydroxychalcone, and how is its structural identity confirmed?
The Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde is the primary method for synthesizing this compound. Structural confirmation relies on NMR analysis (¹H and ¹³C) to verify the trans-configuration of the α,β-unsaturated ketone system. LC-MS and IR spectroscopy are supplementary tools for purity assessment and functional group identification .
Q. What biological activities of this compound are well-documented, and what experimental models validate these effects?
this compound exhibits hepatoprotective activity by inhibiting proteasome-mediated degradation pathways, as demonstrated in rat liver mitochondrial studies. It also suppresses TNFα-induced NF-κB activation in cell-based assays (e.g., MDA-MB-231 breast cancer cells) through dose-dependent mechanisms. These findings are validated using Western blotting, luciferase reporter assays, and cytotoxicity measurements (IC₅₀ values) .
Q. Which analytical techniques are routinely used to quantify this compound in biological matrices?
Reverse-phase HPLC-UV with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) is standard for quantification. Validation parameters include linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (>90%). LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity for metabolite identification .
Advanced Research Questions
Q. How do strain-specific differences in cyanobacteria affect the biotransformation efficiency of this compound?
Biocatalytic hydrogenation of this compound by cyanobacteria (e.g., Anabaena sp., A. klebahnii) yields dihydrochalcones and hydroxylated derivatives. Efficiency varies significantly: S. platensis achieves >99% conversion to 4"-hydroxydihydrochalcone, while M. glauca shows only 47% yield. Strain-dependent enzymatic activity, substrate affinity, and redox conditions (e.g., pH, temperature) are critical factors. Optimization requires comparative LC-MS/MS profiling and kinetic studies .
Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., 3.8 μM for 4-chloro-4'-hydroxychalcone vs. higher potency in Mannich derivatives) arise from differences in cell lines, assay protocols, or solvent effects. Systematic validation using isogenic cell models, standardized viability assays (MTT/XTT), and glutathione (GSH) reactivity profiling can reconcile data. Meta-analyses of structure-activity relationships (SAR) are recommended .
Q. How does structural modification (e.g., Mannich base derivatives) alter the intestinal metabolism of this compound?
Bis-Mannich derivatives exhibit enhanced intestinal stability compared to the parent compound due to reduced Phase 2 metabolism (e.g., glucuronidation). Ex vivo rat intestinal perfusion models coupled with HPLC-MS/MS reveal metabolite profiles: this compound undergoes rapid sulfation, while its analogs resist enzymatic modification. Methodological emphasis is placed on quantifying intestinal clearance rates and metabolite half-lives .
Q. What advanced mass spectrometry techniques improve the detection of this compound and its isomers?
Flowing Atmospheric Pressure Afterglow (FAPA)-MS enables rapid analysis without derivatization, distinguishing isomers (2'-, 3'-, and this compound) via unique fragmentation patterns. Compared to ESI-MS and MALDI, FAPA-MS offers superior sensitivity for low molecular weight compounds (<500 Da) and compatibility with diverse solvents. Fragmentation pathways in positive/negative ion modes are mapped using high-resolution tandem MS .
Q. How can biocatalytic processes be optimized for scalable production of this compound derivatives?
Deep eutectic solvents (DES) enhance yeast-mediated bioreduction yields by stabilizing reactive intermediates. For example, Saccharomyces cerevisiae in choline chloride/glycerol DES achieves >80% conversion efficiency. Process parameters (substrate concentration, NADPH regeneration, and solvent viscosity) are optimized via design of experiments (DoE) and response surface methodology (RSM) .
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859756 | |
Record name | (E)-4'-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-25-2, 38239-52-0 | |
Record name | 4'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Hydroxychalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4'-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.